[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat
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Overview
Description
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat: is a ruthenium-based compound known for its catalytic properties. This compound is particularly notable for its application in various chemical reactions, including those in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat typically involves the coordination of the ruthenium center with the imidazolidin-2-ylidene ligand and the benzylidene moiety. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the proper formation of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by its ruthenium center.
Reduction: It can also undergo reduction reactions, where the ruthenium center plays a crucial role.
Substitution: The compound can engage in substitution reactions, particularly involving the ligands attached to the ruthenium center.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to maintain the reaction environment .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized organic compounds, while reduction reactions can produce reduced forms of the starting materials .
Scientific Research Applications
Chemistry: In chemistry, [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat is used as a catalyst in various organic synthesis reactions, including cross-coupling and metathesis reactions .
Biology and Medicine: Its catalytic properties can be harnessed to facilitate the synthesis of complex organic molecules used in drug development .
Industry: In industry, this compound is used in the production of fine chemicals and materials. Its catalytic efficiency makes it valuable in processes that require precise control over reaction conditions and product formation .
Mechanism of Action
The mechanism of action of [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat involves the coordination of the ruthenium center with the ligands, facilitating various chemical transformations. The molecular targets include organic substrates that undergo catalytic transformations, with pathways involving electron transfer and bond formation/breaking .
Comparison with Similar Compounds
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]ruthenium(II) dichloride: Another ruthenium-based catalyst with similar catalytic properties.
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]palladium(II) dichloride: A palladium-based compound used in similar catalytic applications.
Uniqueness: The uniqueness of [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene]{2-[[1-(methoxy(methyl)amino)-1-oxopropan-2-yl]oxy]benzylidene}ruthenium(II) dichloride GreenCat lies in its specific ligand structure, which provides enhanced stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[2-[1-[methoxy(methyl)amino]-1-oxopropan-2-yl]oxyphenyl]methylidene]ruthenium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C12H15NO3.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-9-7-5-6-8-11(9)16-10(2)12(14)13(3)15-4;;;/h9-14,18-21H,15-16H2,1-8H3;1,5-8,10H,2-4H3;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTOTYMSYCTEDG-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C(=O)N(C)OC)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53Cl2N3O3Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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